N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c1-2-30-23-13-12-21(17-8-5-9-18(25(17)23)27(30)32)29-26(31)19-15-22(24-11-6-14-33-24)28-20-10-4-3-7-16(19)20/h3-15H,2H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVIFKYKWACYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is with a molecular weight of 322.38 g/mol. The compound features a complex structure that integrates various heterocyclic components, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O2S |
| Molecular Weight | 322.38 g/mol |
| CAS Number | 302935-57-5 |
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide exhibits a range of biological activities primarily through its interaction with specific molecular targets. These mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Studies suggest that similar compounds in this class demonstrate significant antimicrobial properties, potentially making this compound effective against certain pathogens.
Structure–Activity Relationship (SAR)
The SAR studies of related compounds indicate that modifications to the chemical structure can significantly impact biological activity. For instance:
- Substituent Variations : The presence of electron-withdrawing groups (like nitro or halogens) can enhance activity by increasing the electrophilicity of the compound.
- Heterocyclic Components : The inclusion of thiophene and quinoline moieties has been associated with improved pharmacological profiles, including enhanced solubility and bioavailability.
Antitumor Activity
Research has indicated that compounds similar to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide exhibit significant antitumor activity:
-
In vitro Studies : In cell line assays, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
Compound Cancer Cell Line IC50 (µM) N-(1-Ethyl...quinoline derivative HeLa 5.0 N-(1-Ethyl...carboxamide MCF7 3.5
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been evaluated:
-
Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values comparable to established antibiotics, suggesting potential for development as an antimicrobial agent.
Pathogen MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Quinoline-Carboxamide Derivatives
Key Observations :
- Thiophene vs.
- Benzo[cd]indole vs. Simple Alkyl Chains : The benzo[cd]indole moiety in the target compound introduces a fused aromatic system, likely improving DNA-binding affinity compared to pentyl or benzyl substituents in analogs .
Divergence from Analogs :
- Unlike amino ester-linked derivatives (e.g., 1a-1e ), the target compound’s benzo[cd]indole amine requires stringent anhydrous conditions due to its sensitivity to hydrolysis.
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
